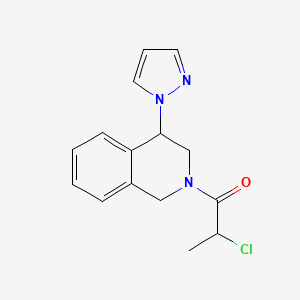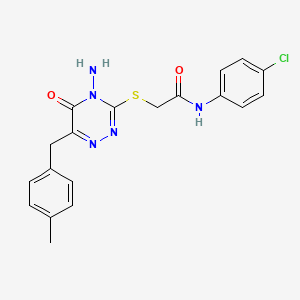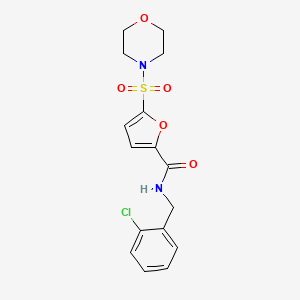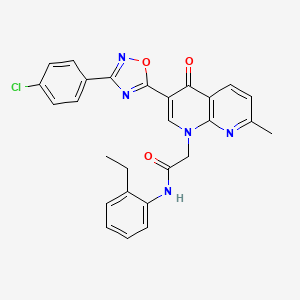
8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione" is a purine derivative, which is a class of molecules that have been extensively studied due to their biological significance and therapeutic potential. Purine derivatives are known for their roles in DNA and RNA as well as their involvement in various biochemical processes, including energy transfer and signal transduction. The specific structure of this compound suggests potential for interaction with various biological targets, which could be leveraged for therapeutic applications.
Synthesis Analysis
The synthesis of purine derivatives often involves the introduction of various substituents to the purine scaffold to modulate the compound's physical, chemical, and biological properties. In the context of the provided papers, similar compounds have been synthesized using different methods. For instance, the use of thietanyl protecting groups has been described for the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which are structurally related to the compound . This method allows for the introduction of substituents at the N1 and N7 positions, which is crucial for the synthesis of compounds with specific biological activities.
Molecular Structure Analysis
The molecular structure of purine derivatives, including the compound of interest, is characterized by a bicyclic ring system composed of fused pyrimidine and imidazole rings. The presence of various substituents, such as dibenzylamino and phenethyl groups, can significantly influence the molecule's conformation and, consequently, its interaction with biological targets. The spatial arrangement of these groups can affect the compound's ability to bind to receptors or enzymes, which is critical for its potential use as a therapeutic agent.
Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and interaction with biological systems. For example, the substitution reactions at the 8-position of the purine ring are common and can lead to the formation of compounds with diverse biological activities . The reactivity of the purine ring can also be influenced by the nature of the substituents, which can either activate or deactivate the ring towards further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The introduction of a basic nitrogen atom in the tetrahydropyrazine ring, as seen in some related compounds, can improve water solubility, which is beneficial for drug development . The presence of electron-withdrawing or electron-donating groups can also affect the compound's acidity or basicity, which in turn influences its pharmacokinetic and pharmacodynamic profiles.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antiviral Properties : Research on purine analogues has shown that modifications to the purine structure can lead to compounds with significant antiviral activities. For example, the synthesis of 8-substituted analogues of purines has been explored for their activity against rhinovirus type 1B, highlighting the potential of such derivatives in antiviral drug development (Kelley, Linn, & Selway, 1991).
Cytotoxic Activity : Derivatives of benzo[b][1,6]naphthyridines, through reaction with primary amines, have shown potent cytotoxic activities against various cancer cell lines, indicating the therapeutic potential of purine derivatives in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Structural and Spectral Analysis : Investigations into the structural and spectroscopic properties of benzylaminopurine derivatives have provided insights into their chemical characteristics, aiding in the development of new compounds with desired biological activities (Čajan & Trávníček, 2011).
Chemical Properties and Reactions
Ionisation and Methylation : The study of purine-6,8-diones has revealed interesting aspects of their ionisation and methylation reactions, which are crucial for understanding the chemical behavior of purine derivatives and their potential modifications for enhanced biological activities (Rahat, Bergmann, & Tamir, 1974).
Unusual Reactions : Research has also uncovered unusual reactions of purine derivatives, such as the unexpected products formed when 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones react with trisamine, providing valuable insights into the reactivity of these compounds and potential avenues for novel synthetic strategies (Khaliullin & Shabalina, 2020).
Mecanismo De Acción
Target of Action
Similar compounds such as pyrrolo[2,3-d]pyrimidine-based analogues have been evaluated for their ability to inhibit the α-amylase enzyme .
Mode of Action
Similar compounds have shown to interact with their targets, such as the α-amylase enzyme, resulting in inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of α-amylase, as seen with similar compounds, can affect the breakdown of complex carbohydrates into glucose, leading to a more regulated and progressive release of glucose into the circulation .
Pharmacokinetics
Similar compounds have been evaluated for their in vitro antidiabetic potential and non-toxicity via in silico admet analysis .
Result of Action
Similar compounds have demonstrated excellent antidiabetic action with significant inhibition values .
Action Environment
The stability of similar compounds has been investigated in the active sites of their target enzymes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione' involves the reaction of 7-phenethyl-3-methyl-1,3,8-triazolo[4,5-d]pyrimidin-2(1H)-one with dibenzylamine in the presence of a suitable catalyst to form the intermediate compound, which is then further reacted with formaldehyde to obtain the final product.", "Starting Materials": [ "7-phenethyl-3-methyl-1,3,8-triazolo[4,5-d]pyrimidin-2(1H)-one", "dibenzylamine", "formaldehyde", "catalyst" ], "Reaction": [ "Step 1: 7-phenethyl-3-methyl-1,3,8-triazolo[4,5-d]pyrimidin-2(1H)-one is reacted with dibenzylamine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1,3,8-triazolo[4,5-d]pyrimidin-2(1H)-one.", "Step 2: The intermediate compound is then further reacted with formaldehyde in the presence of a suitable base, such as sodium hydroxide, to obtain the final product, 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione." ] } | |
Número CAS |
887206-95-3 |
Nombre del producto |
8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione |
Fórmula molecular |
C29H29N5O2 |
Peso molecular |
479.584 |
Nombre IUPAC |
8-[(dibenzylamino)methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C29H29N5O2/c1-32-27-26(28(35)31-29(32)36)34(18-17-22-11-5-2-6-12-22)25(30-27)21-33(19-23-13-7-3-8-14-23)20-24-15-9-4-10-16-24/h2-16H,17-21H2,1H3,(H,31,35,36) |
Clave InChI |
NCNUTYJBIZOJOI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride](/img/structure/B2513899.png)
![ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2513900.png)

![5-Methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine](/img/structure/B2513907.png)


![N-butyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2513911.png)





![8-(3-methoxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513919.png)
